4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Description
4-Methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a pyrimidine substituent. Its molecular formula is C₁₅H₁₂F₃N₅, with an average molecular mass of 319.29 g/mol and a monoisotopic mass of 319.104480 Da . The compound is characterized by:
- A quinazolin-2-amine backbone with a methyl group at position 2.
- A pyrimidin-2-yl substituent at the N-position, which itself bears a methyl group at position 4 and a trifluoromethyl group at position 4.
Properties
IUPAC Name |
4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5/c1-8-7-12(15(16,17)18)22-13(19-8)23-14-20-9(2)10-5-3-4-6-11(10)21-14/h3-7H,1-2H3,(H,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWUZSLIMVDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction between the quinazoline core and a suitable pyrimidine precursor, such as 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine.
Final Coupling Reaction: The final step involves coupling the quinazoline and pyrimidine intermediates under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of quinazolin-2-amine derivatives , which are widely explored for their biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Quinazolin-2-amine Derivatives
Key Observations from Comparative Studies
Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and target binding compared to phenyl or methyl groups .
Core Modifications : Quinazoline derivatives with imidazo[1,2-a]pyridin-6-yl or morpholine substituents (e.g., compounds 7n, 7o) show improved pharmacokinetic profiles but reduced potency against STAT3 .
Halogenation : Chloro-fluoro substitutions (e.g., in N-(3-chloro-4-fluorophenyl) analogs) improve target affinity but compromise solubility .
Hybrid Structures : Compounds like nilotinib and pyridinyl derivatives highlight the trade-off between selectivity and toxicity in kinase-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
